
n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide: is an organic compound that belongs to the class of acrylamides. This compound features a tert-butyl group, a pyrazole ring, and an acrylamide moiety, making it a unique and versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base.
Formation of the Acrylamide Moiety: The acrylamide group can be introduced through the reaction of acryloyl chloride with the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the pyrazole ring.
Reduction: Reduction reactions can occur at the acrylamide moiety, converting it to the corresponding amine.
Substitution: Substitution reactions can take place at the tert-butyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives of the acrylamide moiety.
Substitution: Substituted derivatives at the tert-butyl group or pyrazole ring.
科学的研究の応用
Chemistry
In chemistry, n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it a useful tool in molecular biology.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
類似化合物との比較
Similar Compounds
- n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)carbamate
- tert-butyl N-ethyl-N-(1-methyl-1H-pyrazol-4-yl)carbamate
Uniqueness
n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide is unique due to its combination of a tert-butyl group, a pyrazole ring, and an acrylamide moiety. This combination provides distinct chemical reactivity and biological activity compared to similar compounds, making it valuable in various research and industrial applications.
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
(E)-N-tert-butyl-3-(1-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)13-10(15)6-5-9-7-12-14(4)8-9/h5-8H,1-4H3,(H,13,15)/b6-5+ |
InChIキー |
KMLSUTVRIZCACR-AATRIKPKSA-N |
異性体SMILES |
CC(C)(C)NC(=O)/C=C/C1=CN(N=C1)C |
正規SMILES |
CC(C)(C)NC(=O)C=CC1=CN(N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14905387.png)
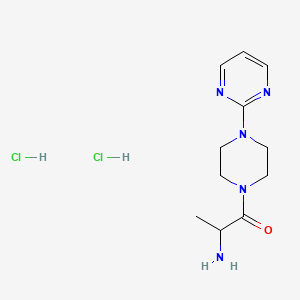

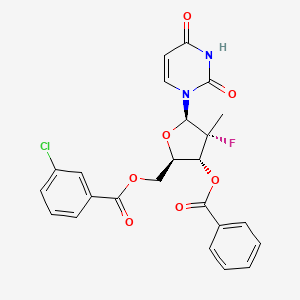
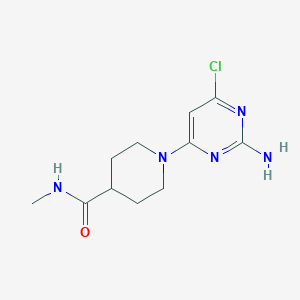
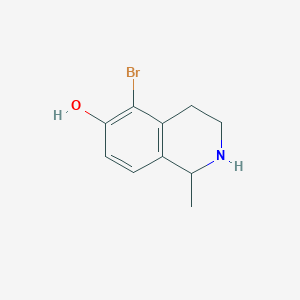
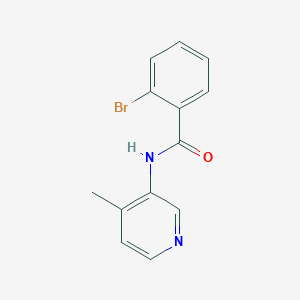
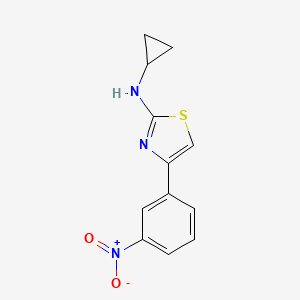

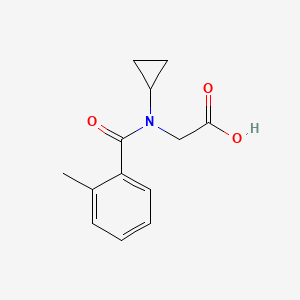
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B14905446.png)
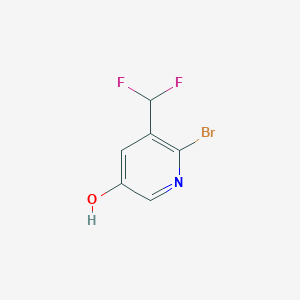
![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)

